(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2005 and has since been studied for its potential use in treating autoimmune diseases and cancer.
Mecanismo De Acción
(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of immune cells. By blocking JAK activity, this compound can reduce the production of inflammatory cytokines and prevent immune cell activation, leading to a decrease in autoimmune symptoms.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce symptoms of autoimmune diseases in clinical trials. It has also been found to have a favorable safety profile, with few adverse effects reported. However, long-term use may increase the risk of infections and other complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone is a useful tool for studying the role of JAK enzymes in immune cell signaling pathways. It can be used to investigate the effects of JAK inhibition on cytokine production and immune cell activation. However, its specificity for JAK enzymes may limit its usefulness in studying other signaling pathways.
Direcciones Futuras
There are several potential future directions for research on (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another direction is the investigation of the effects of JAK inhibition on other cell types, such as cancer cells. Additionally, the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases and cancer is an area of ongoing research.
Métodos De Síntesis
The synthesis of (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone involves several steps, beginning with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then treated with trifluoromethyl ketone and a base to yield the final product. The synthesis has been optimized and improved over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of certain cancers, including leukemia and lymphoma.
Propiedades
Fórmula molecular |
C11H7ClF3N3O |
---|---|
Peso molecular |
289.64 g/mol |
Nombre IUPAC |
(2-chloropyridin-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C11H7ClF3N3O/c1-6-5-8(11(13,14)15)17-18(6)10(19)7-3-2-4-16-9(7)12/h2-5H,1H3 |
Clave InChI |
UKLQYKNOMJVPTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.